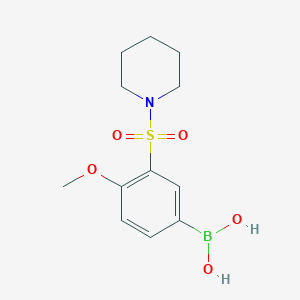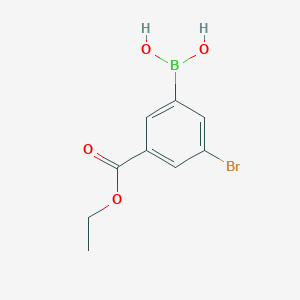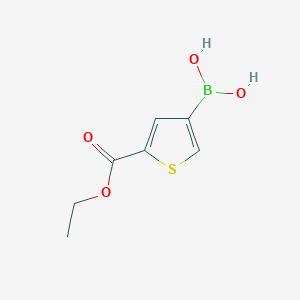
(4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)boronic acid
Overview
Description
“(4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)boronic acid” is an organic compound with the CAS Number: 874219-18-8 . It has a molecular weight of 299.16 and is typically stored at room temperature in an inert atmosphere . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-methoxy-3-(1-piperidinylsulfonyl)phenylboronic acid . The InChI code is 1S/C12H18BNO5S/c1-19-11-6-5-10(13(15)16)9-12(11)20(17,18)14-7-3-2-4-8-14/h5-6,9,15-16H,2-4,7-8H2,1H3 .Physical And Chemical Properties Analysis
This compound has a melting point of 157-159°C . It is a solid at room temperature and is typically stored in an inert atmosphere .Scientific Research Applications
Metal-Free Coupling of Saturated Heterocyclic Sulfonylhydrazones with Boronic Acids
This research explores the coupling of aromatic moieties with saturated heterocyclic partners, a topic of significant interest in the pharmaceutical industry. A procedure is presented for the metal-free coupling of saturated heterocyclic p-methoxyphenyl (PMP) sulfonylhydrazones with aryl and heteroaromatic boronic acids, enabling the synthesis of functionalized sp(2)-sp(3) linked bicyclic building blocks from their parent ketones (Allwood et al., 2014).
Chiral Synthesis of Protected 2-Substituted 4-Oxo-Piperidine Derivatives
This study describes a large-scale chiral synthesis of protected 2-substituted-4-oxo-piperidine derivatives. A mixture of two diastereomers of 4-oxo-1-(1-phenyl-ethyl)-piperidine-2-carboxylic acid ethyl ester is obtained through a Hetero Diels–Alder reaction, leading to the synthesis of protected 2-aminomethyl-4-oxo-piperidine derivatives without racemization (Lau et al., 2002).
Boronic Acid Derivatives in Organic Phosphonic Acids and Esters
This research delves into the applications of boronic acids in medicine, agriculture, and industrial chemistry. The study introduces an aminophosphonic acid group into a boronic acid, examining the structure of such multifunctional compounds and their potential for application in various fields (Zhang et al., 2017).
Tetraarylpentaborates Formation from Arylboronic Acids
The study investigates the formation of tetraarylpentaborates from the reaction of arylboronic acids with an aryloxorhodium complex. It examines the chemical properties and structure of these complexes, contributing to the understanding of the reactivity and potential applications of boronic acids in inorganic chemistry (Nishihara et al., 2002).
Fluorescence Quenching of Boronic Acid Derivatives by Aniline in Alcohols
This research explores the fluorescence quenching study of two boronic acid derivatives in alcohols. It provides insights into the interaction dynamics of boronic acids in different solvents, contributing to a better understanding of their properties and applications in spectroscopy and analytical chemistry (Geethanjali et al., 2015).
Antiosteoclast Activity of Boronate Derivatives
This research involves the synthesis of a new family of boronate compounds and their evaluation for antiosteoclast and osteoblast activity. The findings could have implications for the development of new therapeutic agents in bone-related diseases (Reddy et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin and eye irritation . The hazard statements associated with this compound are H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins and enzymes, which could potentially alter their function .
Biochemical Pathways
Boronic acids are often used in Suzuki-Miyaura cross-coupling reactions, which are widely applied in organic synthesis . This suggests that the compound may play a role in carbon-carbon bond formation.
Result of Action
Given its potential role in Suzuki-Miyaura cross-coupling reactions, it may be involved in the synthesis of complex organic molecules .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Methoxy-3-(piperidin-1-ylsulfonyl)phenylboronic acid . For instance, boronic acids are known to be stable in an inert atmosphere at room temperature .
properties
IUPAC Name |
(4-methoxy-3-piperidin-1-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO5S/c1-19-11-6-5-10(13(15)16)9-12(11)20(17,18)14-7-3-2-4-8-14/h5-6,9,15-16H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXNMNKYEDFECK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657422 | |
| Record name | [4-Methoxy-3-(piperidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874219-18-8 | |
| Record name | B-[4-Methoxy-3-(1-piperidinylsulfonyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-Methoxy-3-(piperidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride](/img/structure/B1418359.png)

![Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1418363.png)







![Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride](/img/structure/B1418377.png)


